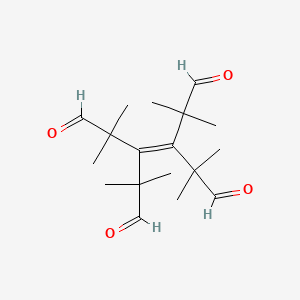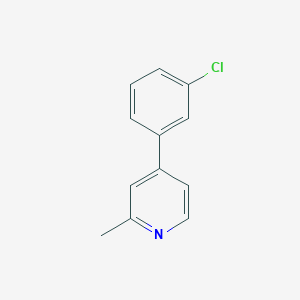
1-Chloro-1-(1-chloro-2-methylpropoxy)-2-methylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(1-chloro-2-methylpropoxy)-2-methylpropane is an organic compound with the molecular formula C7H14Cl2O. It is a chlorinated ether, which means it contains both chlorine and ether functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(1-chloro-2-methylpropoxy)-2-methylpropane typically involves the reaction of 1-chloro-2-methylpropane with an appropriate chlorinating agent under controlled conditions. One common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) produced during the reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-1-(1-chloro-2-methylpropoxy)-2-methylpropane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The ether group can be oxidized to form aldehydes or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of alcohols or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(1-chloro-2-methylpropoxy)-2-methylpropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorinated ether groups into molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(1-chloro-2-methylpropoxy)-2-methylpropane involves its interaction with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, making the compound susceptible to nucleophilic substitution reactions. The ether group can also participate in various chemical reactions, such as oxidation and cleavage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2-methylpropane: A simpler chlorinated alkane with similar reactivity but lacking the ether group.
1-Chloro-2-methyl-1-propene: An alkene with a similar carbon skeleton but different functional groups.
2-Chloro-2-methylpropane: Another chlorinated alkane with a different substitution pattern.
Uniqueness
1-Chloro-1-(1-chloro-2-methylpropoxy)-2-methylpropane is unique due to the presence of both chlorine and ether functional groups, which confer distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
760-92-9 |
|---|---|
Molekularformel |
C8H16Cl2O |
Molekulargewicht |
199.11 g/mol |
IUPAC-Name |
1-chloro-1-(1-chloro-2-methylpropoxy)-2-methylpropane |
InChI |
InChI=1S/C8H16Cl2O/c1-5(2)7(9)11-8(10)6(3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
FWMVOIHRYTZASN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(OC(C(C)C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-chloro-4-{2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14138854.png)



